Technical Guide: Physicochemical Characterization and Applications of Methyl 3-nitropropanoate
Technical Guide: Physicochemical Characterization and Applications of Methyl 3-nitropropanoate
Executive Summary
Methyl 3-nitropropanoate (CAS: 20497-95-4) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin found naturally in certain fungi and plants. While chemically simple, this compound occupies a critical niche in two distinct fields: neurotoxicology modeling , where it serves as a lipophilic prodrug to induce Huntington’s disease-like pathology, and synthetic organic chemistry , where it acts as a versatile building block for constructing
This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, synthesis protocols, and safety considerations, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | Methyl 3-nitropropanoate |
| Common Synonyms | 3-Nitropropionic acid methyl ester; Methyl 3-nitropropionate |
| CAS Registry Number | 20497-95-4 |
| Molecular Formula | C |
| Molecular Weight | 133.10 g/mol |
| SMILES | COC(=O)CC[O-] |
| InChI Key | WBLZUCOIBUDNBV-UHFFFAOYSA-N (Acid parent) |
Structural Features
The molecule consists of a linear propanoate backbone terminated by a nitro group.[1]
-
Nitro Group (
): Strongly electron-withdrawing, it significantly increases the acidity of the adjacent -protons (pKa ~8-10), enabling carbon-carbon bond formation. -
Ester Moiety (
): Provides lipophilicity ( ) facilitating cell membrane permeability compared to the free acid, making it an effective delivery vehicle in biological systems.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Condition/Note |
| Physical State | Liquid or low-melting solid | Pure form is often an oil; freezes ~20-25°C |
| Boiling Point | 68–70 °C | @ 1 mmHg (Vacuum distillation required) |
| Density | 1.249 g/mL | @ 25 °C |
| Refractive Index ( | 1.4350 | Standard reference |
| Solubility (Water) | Sparingly soluble | Hydrolyzes slowly in aqueous media |
| Solubility (Organic) | High | Soluble in DCM, MeOH, EtOAc, Ether |
| Partition Coeff. (LogP) | ~0.48 | Predicted (XLogP3); Lipophilic enough for BBB transport |
| pKa (C-H Acidity) | ~9.0 | Estimated for protons |
| Flash Point | 110 °C | Closed Cup |
Part 3: Spectral Characterization[3]
Accurate identification relies on distinguishing the methylene protons adjacent to the nitro group from those adjacent to the carbonyl.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 4.70 | Triplet ( | 2H | Deshielded by strong inductive effect of | ||
| 3.74 | Singlet | 3H | Characteristic methyl ester singlet. | ||
| 2.98 | Triplet ( | 2H | Adjacent to carbonyl; coupled to nitro-adjacent protons. | ||
| 170.5 | Singlet | - | Carbonyl carbon. | ||
| 69.5 | Singlet | - | Alpha to nitro group. | ||
| 52.3 | Singlet | - | Methoxy carbon. | ||
| 31.2 | Singlet | - | Alpha to carbonyl. |
Infrared Spectroscopy (FT-IR)[3]
-
1740 cm
: Strong stretch (Ester). -
1555 cm
: Strong asymmetric stretch. -
1375 cm
: Strong symmetric stretch.
Part 4: Synthesis & Experimental Protocols
Protocol 1: Fischer Esterification from 3-Nitropropionic Acid
This is the standard laboratory method, preferred for its simplicity and high yield.
Reagents:
-
3-Nitropropionic acid (3-NPA) [Commercially available or extracted from Arthrinium spp.][3]
-
Methanol (Anhydrous)
-
Sulfuric acid (
, catalytic) or Thionyl Chloride ( )
Workflow:
-
Dissolution: Dissolve 10 mmol (1.19 g) of 3-NPA in 20 mL of anhydrous methanol under nitrogen atmosphere.
-
Catalysis: Cool to 0°C. Add 0.5 mL concentrated
dropwise.-
Alternative: Add 1.2 eq
dropwise at 0°C to generate HCl in situ.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (50 mL).
-
Wash with sat.
(2 x 20 mL) to remove unreacted acid. -
Wash with Brine (20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. -
Distillation: Purify the crude oil by vacuum distillation (bp 68°C @ 1 mmHg) to obtain a colorless to pale yellow liquid.
Protocol 2: Synthetic Utility (Nitro-Aldol / Henry Reaction)
Methyl 3-nitropropanoate serves as a "masked" acrylate.
-
Deprotonation: Treat with LDA (Lithium Diisopropylamide) at -78°C to form the nitronate enolate.
-
Addition: Add aldehyde (
). -
Elimination: Subsequent acetylation and elimination of
(or water/acetic acid depending on conditions) yields -substituted acrylates.
Part 5: Biological Mechanism & Toxicology[6][7][8]
Methyl 3-nitropropanoate is a suicide inhibitor prodrug . Upon entry into the cell, it is hydrolyzed by intracellular esterases to release the active toxin, 3-nitropropionic acid.
Mechanism of Action (Mitochondrial Blockade)
-
Transport: The methyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the free acid.
-
Bioactivation: Hydrolysis yields 3-NPA.
-
Inhibition: 3-NPA is an isoelectronic analogue of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II) in the Electron Transport Chain (ETC).
-
Consequence: ATP depletion, lactate accumulation, and oxidative stress leading to striatal neurodegeneration (mimicking Huntington's Disease).
Figure 1: Bioactivation pathway of Methyl 3-nitropropanoate leading to mitochondrial dysfunction.
Part 6: Safety & Handling
Hazard Classification:
-
Acute Toxicity: High (Oral, Dermal, Inhalation).
-
Target Organs: Central Nervous System (Basal Ganglia).
-
Energetic Hazard: Contains a nitro group; potential for rapid decomposition upon heating, though less explosive than polynitro compounds.
Mandatory Safety Protocols:
-
Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Deactivation: Spills should be treated with dilute NaOH (to form the water-soluble salt) followed by absorption with vermiculite. Note: Strong base may cause color change (nitronate formation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isolate from reducing agents and strong bases.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 3-Nitropropionic acid (Parent Compound Data). Retrieved from [Link]
-
MDPI Molecules. (2025). Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Toxicity. Retrieved from [Link]
-
Doc Brown's Chemistry. (2024). NMR Interpretation of Methyl Esters. Retrieved from [Link]
Sources
- 1. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
